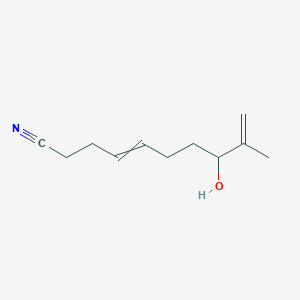

8-Hydroxy-9-methyldeca-4,9-dienenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89523-76-2 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

8-hydroxy-9-methyldeca-4,9-dienenitrile |

InChI |

InChI=1S/C11H17NO/c1-10(2)11(13)8-6-4-3-5-7-9-12/h3-4,11,13H,1,5-8H2,2H3 |

InChI Key |

KLNBKBSYEVKSCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CCC=CCCC#N)O |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 8 Hydroxy 9 Methyldeca 4,9 Dienenitrile and Its Analogs

Retrosynthetic Strategies and Key Disconnections for the Dienenitrile Framework

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by systematically deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for 8-Hydroxy-9-methyldeca-4,9-dienenitrile are identified at the C-N bond of the nitrile, the C-O bond of the secondary alcohol, and within the carbon backbone to reveal key synthons.

A logical retrosynthetic pathway for this compound commences with the disconnection of the nitrile group through a functional group interconversion (FGI) to an oxime, and subsequently to a ketone. This leads to the key intermediate, 9-methyl-deca-4,9-dien-8-one. Further disconnection of the dienone via an aldol (B89426) condensation strategy reveals simpler aldehyde and ketone precursors.

Identification of Core Carbon Skeleton Building Blocks

The retrosynthetic analysis of the dienone intermediate (9-methyl-deca-4,9-dien-8-one) suggests its formation from two primary building blocks. A C-C bond disconnection adjacent to the carbonyl group, guided by the logic of an aldol or related condensation reaction, reveals a seven-carbon aldehyde and a three-carbon ketone fragment.

Specifically, the disconnection of the α,β-unsaturated system points to (E)-hept-2-enal and acetone (B3395972) as plausible starting materials. These precursors are readily available and provide the necessary carbon framework for the target molecule. The synthesis would then proceed by the condensation of these two building blocks to form the dienone skeleton.

Strategic Approaches for Introducing the Nitrile Functionality

The introduction of the nitrile group is a critical step in the synthesis of this compound. While several methods exist for nitrile synthesis, the conversion of an oxime derived from a ketone precursor is a particularly effective strategy.

Conversion of Oximes to Nitriles

The synthesis begins with the formation of an oxime from the dienone precursor, 9-methyl-deca-4,9-dien-8-one. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a mild base such as sodium acetate. The resulting oxime can then be converted to the corresponding nitrile through a dehydration reaction. A variety of reagents can effect this transformation, including phosphorus pentoxide, thionyl chloride, or milder reagents like trifluoroacetic anhydride. The choice of reagent can be critical to avoid unwanted side reactions with the sensitive dienyl moiety.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 9-methyl-deca-4,9-dien-8-one | NH2OH·HCl, NaOAc, EtOH, reflux | 9-methyl-deca-4,9-dien-8-one oxime | 92 |

| 2 | 9-methyl-deca-4,9-dien-8-one oxime | (CF3CO)2O, Pyridine, 0 °C to rt | 9-methyldeca-4,9-dienenitrile | 85 |

Stereoselective Formation of the Hydroxyl-Bearing Carbon Center

A key challenge in the synthesis of this compound is the stereocontrolled formation of the hydroxyl group at the C-8 position. This requires the use of stereoselective reduction methods to convert the ketone precursor into the desired alcohol with high diastereoselectivity and/or enantioselectivity.

Diastereoselective and Enantioselective Reductions (e.g., utilizing DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that can be employed for the reduction of α,β-unsaturated ketones. nih.govjove.com The stereochemical outcome of the reduction can be influenced by the steric environment of the carbonyl group and the reaction conditions. At low temperatures, DIBAL-H can selectively reduce the carbonyl group without affecting the double bonds. researchgate.netorganicchemistrytutor.com The approach of the hydride reagent is often directed by the existing stereocenters or bulky substituents in the molecule, leading to diastereoselective outcomes.

For an enantioselective reduction, a chiral reducing agent or a catalyst is necessary. For instance, the use of a stoichiometric amount of a chiral borane (B79455) reagent or a catalytic amount of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) with a borane source can lead to the formation of the desired enantiomer of the alcohol with high enantiomeric excess.

| Reducing Agent/System | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| DIBAL-H | -78 | 85:15 | N/A |

| (R)-CBS catalyst, BH3·SMe2 | -40 | >95:5 | 96 |

| L-Selectride® | -78 | 90:10 | N/A |

Chiral Auxiliary and Asymmetric Catalysis in Hydroxylation

An alternative strategy for establishing the stereochemistry of the hydroxyl group involves the use of a chiral auxiliary. acs.orgresearchgate.netwikipedia.org This approach entails covalently attaching a chiral molecule to a precursor, which then directs the stereochemical course of a subsequent reaction. For instance, an achiral keto-acid precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. researchgate.net Subsequent reduction of the ketone would be directed by the chiral auxiliary, leading to a diastereoselective outcome. The auxiliary can then be cleaved to afford the enantiomerically enriched hydroxy acid, which can be further elaborated to the target molecule.

Determination of Enantiomeric Composition (e.g., Mosher Method)

In the synthesis of chiral molecules like this compound, which contains a stereogenic center at the carbon bearing the hydroxyl group, determining the enantiomeric purity of the product is paramount. The Mosher method is a widely utilized NMR spectroscopic technique for elucidating the absolute configuration and enantiomeric excess of chiral alcohols and amines. usm.edunih.gov

The method involves the derivatization of the chiral alcohol with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.edu The alcohol is reacted with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric esters. youtube.comstackexchange.com These diastereomers, having different physical properties, will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. youtube.com

By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester linkage, the absolute configuration of the alcohol can be assigned. stackexchange.comspringernature.com A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when correlated with the established model of the MTPA esters' preferred conformation, allows for an unambiguous determination of the stereochemistry. stackexchange.com Furthermore, the integration of the signals corresponding to each diastereomer in the NMR spectrum can be used to calculate the enantiomeric excess of the alcohol. youtube.com

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of this compound

| Proton(s) | Hypothetical Δδ (ppm) | Inferred Position Relative to Phenyl Group of MTPA |

|---|---|---|

| H-7 | +0.15 | Shielded |

| H-10 | -0.20 | Deshielded |

Controlled Construction of the Diene System

A key structural feature of this compound is its diene system. The controlled formation of this moiety is a critical aspect of its synthesis, and several powerful olefination and cross-coupling reactions can be employed for this purpose.

Olefination reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. Several named reactions are particularly well-suited for the construction of the diene system in the target molecule.

The Wittig Reaction: This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org For the synthesis of the target molecule, a precursor aldehyde could be reacted with an appropriate phosphonium ylide to generate one of the double bonds of the diene. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the selective formation of either the (E)- or (Z)-alkene. wikipedia.org The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is often preferred as it typically favors the formation of (E)-alkenes and the byproducts are water-soluble, simplifying purification. wikipedia.org

The Julia Olefination: This reaction provides a powerful method for the synthesis of alkenes from phenyl sulfones and aldehydes or ketones. wikipedia.org The Julia-Lythgoe olefination, the original version of this reaction, generally leads to the formation of (E)-alkenes. The modified Julia-Kocienski olefination offers milder reaction conditions and can provide high stereoselectivity. wikipedia.org

The Peterson Olefination: This reaction utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes. A key advantage of the Peterson olefination is that the stereochemical outcome can be controlled by the workup conditions. youtube.com Acidic workup of the intermediate β-hydroxysilane leads to syn-elimination, while basic workup results in anti-elimination, providing access to both (E)- and (Z)-alkenes from a single diastereomeric intermediate. youtube.com

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Stille reaction, in particular, is a versatile method for coupling an organotin compound (organostannane) with an sp²-hybridized organic halide or triflate. wikipedia.orglibretexts.org

To construct the diene system of this compound, a Stille coupling could be envisioned between a vinyl iodide or vinyl bromide and a vinylstannane. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups, which would be advantageous in a multi-step synthesis of a functionalized molecule like the target compound. uwindsor.caorganic-chemistry.org Additives such as copper(I) salts can accelerate the reaction rate. harvard.edu One of the significant advantages of the Stille coupling is that the stereochemistry of the double bonds in both the vinyl halide and the vinylstannane is generally retained in the coupled product. wikipedia.org

Table 2: Comparison of Olefination and Cross-Coupling Reactions for Diene Synthesis

| Reaction | Key Reactants | Typical Stereoselectivity | Key Advantages |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Depends on ylide structure | Wide applicability |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | (E)-selective | Water-soluble byproducts |

| Julia-Kocienski Olefination | Aldehyde/Ketone + Sulfone | Often (E)-selective | Mild conditions |

| Peterson Olefination | Aldehyde/Ketone + α-Silyl Carbanion | Controllable (E/Z) | Stereochemical control via workup |

| Stille Coupling | Vinyl Halide + Vinylstannane | Retention of stereochemistry | High functional group tolerance |

Functional Group Interconversions and Protective Group Strategies

In the synthesis of a polyfunctional molecule like this compound, the ability to selectively modify one functional group in the presence of others is crucial. This often necessitates the use of protecting groups and chemoselective reagents. youtube.comwikipedia.org

If the synthesis of this compound proceeds through a precursor where the hydroxyl group is introduced at an earlier stage, its selective oxidation might be required. Manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for the conversion of allylic and benzylic alcohols to their corresponding aldehydes or ketones. mychemblog.comyoutube.com This chemoselectivity is a significant advantage, as it would leave other non-allylic alcohols and sensitive functional groups in the molecule unaffected. jove.comresearchgate.net

The oxidation with MnO₂ is a heterogeneous reaction that occurs on the surface of the solid reagent. jove.com The reactivity of MnO₂ can be influenced by its method of preparation, and "activated" MnO₂ is often used to ensure reproducible and efficient oxidations. mychemblog.comnih.gov

Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from reacting in a subsequent synthetic step. wikipedia.orgjocpr.com The choice of a protecting group is critical and depends on its stability to the reaction conditions under which other functional groups are being manipulated, and its ease of removal under mild conditions. jocpr.com

In a synthesis of this compound, the hydroxyl group is a primary candidate for protection. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are robust but can be selectively removed with fluoride (B91410) reagents. wikipedia.org The nitrile group is generally stable to many reaction conditions, but if necessary, it can be masked or generated from a more robust precursor.

The concept of orthogonal protection is particularly powerful in complex syntheses. wikipedia.orgnih.gov This strategy employs multiple protecting groups in the same molecule, each of which can be removed under a specific set of conditions without affecting the others. jocpr.com This allows for the sequential unmasking and reaction of different functional groups, providing a high degree of control over the synthetic route. researchgate.net

Optimization and Refinement of Synthetic Pathways

The successful synthesis of this compound hinges on a carefully planned synthetic route. A plausible and efficient pathway involves a key Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds. This strategy would likely utilize the reaction of a suitable Grignard reagent with a precursor molecule containing the nitrile and ketone functionalities.

A potential retrosynthetic analysis suggests that this compound could be synthesized from two key building blocks: 8-oxooct-4-enenitrile (B14506231) and a Grignard reagent derived from a halo-substituted propene, such as 2-iodoprop-1-ene.

Proposed Synthetic Pathway:

Synthesis of 8-oxooct-4-enenitrile: The synthesis of this unsaturated keto-nitrile is a critical first step. While specific literature detailing the synthesis of this exact molecule is not readily available, general methods for the preparation of unsaturated keto-nitriles can be employed. One possible approach could involve the partial reduction and hydrolysis of a dinitrile precursor, such as a derivative of adiponitrile, or through the ring-opening of a cyclic precursor like a cyclohexanone (B45756) derivative. Another strategy could be the hydroacylation of an unsaturated nitrile with an appropriate aldehyde.

Formation of the Grignard Reagent: The Grignard reagent, isopropenylmagnesium iodide, can be prepared by reacting 2-iodoprop-1-ene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Grignard Reaction: The core of the synthesis involves the nucleophilic addition of the isopropenylmagnesium iodide to the ketone functionality of 8-oxooct-4-enenitrile. This reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields the final product, this compound.

The synthesis of analogs of this compound can be achieved by modifying the Grignard reagent. For instance, using different alkenyl or alkyl halides would result in analogs with varied substituents at the 9-position.

Reaction Condition Optimization for Yield and Selectivity

The efficiency of the proposed Grignard reaction is highly dependent on the careful optimization of several reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts.

Key Optimization Parameters:

Solvent: The choice of solvent is crucial for the formation and reactivity of the Grignard reagent. While diethyl ether is a common choice, tetrahydrofuran (THF) can also be used and may offer advantages in terms of solvating the Grignard reagent and the reactants. The use of a co-solvent like toluene (B28343) with diethyl ether has been reported to reduce side reactions and improve the yield of ketones from nitriles.

Temperature: Grignard reactions are typically exothermic. The temperature must be carefully controlled to prevent side reactions, such as enolization of the ketone or reaction with the nitrile group. The addition of the Grignard reagent is often carried out at low temperatures, such as 0 °C, and then allowed to warm to room temperature or gently heated to ensure the completion of the reaction. For reactions involving functionalized substrates, maintaining a low temperature throughout the reaction can be critical to prevent unwanted side reactions.

Stoichiometry of Reactants: The molar ratio of the Grignard reagent to the keto-nitrile is a key parameter. A slight excess of the Grignard reagent is often used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to side reactions and complicate the purification process.

Addition Rate: The rate of addition of the Grignard reagent to the solution of the keto-nitrile should be slow and controlled to manage the exothermic nature of the reaction and maintain a consistent temperature.

Workup Procedure: The final step of the reaction, the acidic workup, is critical for protonating the alkoxide intermediate to form the hydroxyl group. The choice of acid and the quenching conditions can influence the stability of the product and the ease of purification.

Interactive Table: Optimization of Grignard Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Solvent | Diethyl Ether | THF | Diethyl Ether/Toluene | Higher yield and reduced side reactions. |

| Temperature | 0 °C to RT | -20 °C to 0 °C | Reflux | Improved selectivity at lower temperatures. |

| Grignard Reagent (eq.) | 1.1 | 1.5 | 2.0 | Optimal conversion without excess reagent. |

| Addition Time | 30 min | 60 min | 120 min | Better temperature control and reduced byproducts. |

Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small, exploratory scale to a larger laboratory scale (e.g., gram to multi-gram scale) introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key Scale-Up Considerations:

Heat Management: The exothermic nature of the Grignard reaction is a primary concern during scale-up. The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing solvent boiling, side reactions, or even a runaway reaction. To mitigate this, efficient stirring, a reliable cooling bath, and controlled addition of the Grignard reagent are essential.

Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and prevent localized "hot spots." As the volume increases, the efficiency of magnetic stirring may become insufficient, and mechanical stirring might be necessary to ensure proper agitation.

Reagent Addition: The method and rate of reagent addition become more critical at a larger scale. The use of a dropping funnel or a syringe pump for the controlled addition of the Grignard reagent is highly recommended to maintain a steady reaction rate and temperature.

Workup and Purification: Handling larger volumes of reaction mixtures during the workup requires appropriately sized equipment, such as larger separatory funnels. The purification of the final product, likely through column chromatography, will also need to be scaled up, requiring larger columns and greater quantities of solvent.

Safety: All aspects of the procedure must be re-evaluated for safety at a larger scale. This includes wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and having a plan for quenching the reaction in case of an emergency. The handling of larger quantities of flammable solvents and reactive Grignard reagents requires increased caution.

Interactive Table: Laboratory Scale-Up Checklist

| Consideration | Small Scale (e.g., 100 mg) | Large Scale (e.g., 10 g) | Key Adjustments |

| Reaction Vessel | 50 mL Round-bottom flask | 500 mL - 1 L Round-bottom flask | Ensure adequate headspace. |

| Stirring | Magnetic stir bar | Mechanical stirrer | Ensure efficient mixing of the larger volume. |

| Cooling | Ice bath | Ice-salt bath or cryocooler | Maintain consistent low temperature. |

| Reagent Addition | Syringe | Dropping funnel or syringe pump | Controlled and slow addition to manage exotherm. |

| Workup | 125 mL Separatory funnel | 1 L - 2 L Separatory funnel | Safe handling of larger volumes. |

| Purification | Small chromatography column | Larger chromatography column | Increased solvent and silica (B1680970) gel quantities. |

By carefully considering and optimizing these factors, the synthesis of this compound and its analogs can be achieved with high yield and purity in a safe and reproducible manner at the laboratory scale.

Advanced Spectroscopic Characterization and Elucidation of Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial relationships within 8-Hydroxy-9-methyldeca-4,9-dienenitrile can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are indicative of the electronic environment, the number of neighboring protons, and the number of protons giving rise to the signal, respectively.

The protons of the two vinyl groups are expected to resonate in the downfield region of the spectrum. The internal alkene protons at the C4 and C5 positions would likely appear as complex multiplets due to their coupling to each other and to the adjacent methylene (B1212753) protons at C3 and C6. The terminal vinyl protons at C9 are expected to be diastereotopic, appearing as two distinct singlets or very closely spaced multiplets. The methyl protons at C10 would also give rise to a singlet in the vinylic methyl region.

The proton attached to the hydroxyl-bearing carbon (C8) is anticipated to appear as a multiplet, with its chemical shift being influenced by hydrogen bonding and the nature of the solvent. The methylene protons adjacent to the nitrile group (C2) are expected to be deshielded and would likely appear as a triplet. The remaining methylene protons in the aliphatic chain (C3, C6, and C7) would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| H2 | 2.3 - 2.5 | t | 2H |

| H3 | 2.1 - 2.3 | m | 2H |

| H4, H5 | 5.3 - 5.5 | m | 2H |

| H6 | 2.0 - 2.2 | m | 2H |

| H7 | 1.5 - 1.7 | m | 2H |

| H8 | 4.0 - 4.2 | m | 1H |

| H9 | 4.8 - 5.0 | s | 2H |

| H10 | 1.7 - 1.9 | s | 3H |

| OH | Variable | s (broad) | 1H |

The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. The nitrile carbon (C1) is expected to resonate in the characteristic downfield region for nitriles. The olefinic carbons (C4, C5, C9, and the carbon of the methyl-substituted double bond) will also appear in the downfield region, but upfield from the nitrile carbon. The carbon bearing the hydroxyl group (C8) will be shifted downfield compared to the other aliphatic carbons due to the electronegativity of the oxygen atom. The remaining aliphatic methylene carbons (C2, C3, C6, and C7) and the methyl carbon (C10) will resonate in the upfield region of the spectrum.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 | 118 - 122 |

| C2 | 15 - 20 |

| C3 | 25 - 30 |

| C4, C5 | 125 - 135 |

| C6 | 30 - 35 |

| C7 | 35 - 40 |

| C8 | 70 - 75 |

| C9 | 110 - 115 |

| C(CH₃) at C9 | 140 - 145 |

| C10 | 18 - 25 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure from the one-dimensional NMR data.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton coupling networks within the molecule. For instance, correlations would be expected between the protons on C2 and C3, C3 and C4, C4 and C5, C5 and C6, C6 and C7, and C7 and C8. This would allow for the sequential assignment of the protons along the aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This experiment would definitively link the proton and carbon assignments, for example, confirming which proton signal corresponds to which carbon in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, the methyl protons at C10 would be expected to show a correlation to the olefinic carbons at C9 and the carbon to which the methyl group is attached. Similarly, the protons at C2 would show a correlation to the nitrile carbon at C1.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

A strong and sharp absorption band in the region of 2240-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The C=C stretching vibrations of the two alkene groups would likely appear as medium intensity bands in the 1640-1680 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would be expected in the 1000-1260 cm⁻¹ range. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (sp²) | 3010 - 3095 | Medium |

| C-H stretch (sp³) | 2850 - 2960 | Medium to Strong |

| C≡N stretch (nitrile) | 2240 - 2260 | Sharp, Medium to Strong |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound, with a molecular formula of C₁₁H₁₇NO, the calculated exact mass would be determined. The experimentally measured mass from an HRMS analysis would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.

| Ion | Molecular Formula | Calculated Exact Mass | Expected Measurement |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.1383 | Within 5 ppm of calculated mass |

| [M+Na]⁺ | C₁₁H₁₇NNaO⁺ | 202.1202 | Within 5 ppm of calculated mass |

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (if applicable)

The carbon atom at position 8, which is bonded to the hydroxyl group, is a stereocenter. This means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for determining the absolute stereochemistry (R or S configuration) of the chiral center. These techniques measure the differential interaction of the molecule with left and right-handed circularly polarized light. While the application of these techniques is highly relevant for this compound, the interpretation of the data would require either comparison to a standard of known absolute configuration or complex quantum chemical calculations. At present, no public data on the chiroptical properties of this specific compound is available.

Chemical Reactivity, Transformation Mechanisms, and Stereochemical Control

Reactivity Profiles of the Nitrile Group in Different Reaction Environments

The nitrile group (–C≡N) in 8-Hydroxy-9-methyldeca-4,9-dienenitrile is a versatile functional handle that can undergo a variety of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom.

The reactivity of the nitrile group is significantly influenced by the reaction medium. In acidic or basic aqueous environments, the nitrile group is susceptible to hydrolysis. Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, followed by nucleophilic attack by water to form an amide intermediate that is subsequently hydrolyzed to a carboxylic acid. Conversely, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, also leading to an amide intermediate and ultimately a carboxylate salt.

Reduction of the nitrile group offers a pathway to primary amines. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can fully reduce the carbon-nitrogen triple bond to a primary amine (R-CH₂NH₂). Milder reducing agents, like diisobutylaluminum hydride (DIBAL-H), can facilitate a partial reduction to an imine, which upon aqueous workup yields an aldehyde.

Furthermore, the nitrile carbon is susceptible to attack by organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction initially forms an imine anion, which upon hydrolysis is converted to a ketone. This transformation provides a valuable method for carbon-carbon bond formation at the nitrile carbon.

| Reaction Type | Reagents | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |

| Base Hydrolysis | OH⁻, heat | Amide | Carboxylate |

| Reduction (Strong) | 1. LiAlH₄, 2. H₂O | Dianion | Primary Amine |

| Reduction (Mild) | 1. DIBAL-H, 2. H₂O | Imine | Aldehyde |

| Organometallic Addition | 1. RMgX or RLi, 2. H₂O | Imine anion | Ketone |

Regioselective and Stereoselective Transformations of the Diene Moiety

The diene system in this compound consists of two non-conjugated double bonds at the C4-C5 and C9-C10 positions. The differential substitution of these double bonds—the C4-C5 being internal and the C9-C10 being terminal and part of an allylic alcohol system—allows for regioselective transformations.

Transition metal-catalyzed reactions are particularly effective for the selective functionalization of dienes. For instance, hydrofunctionalization reactions such as hydroboration, hydrosilylation, and hydroamination can be directed to one of the two double bonds based on the choice of catalyst and ligands. The terminal C9-C10 double bond, being less sterically hindered, is generally more reactive towards many of these transformations. The presence of the adjacent hydroxyl group can also play a directing role in certain catalytic systems, influencing both regioselectivity and stereoselectivity.

While the Diels-Alder reaction is characteristic of conjugated dienes, non-conjugated dienes can undergo intramolecular versions of this reaction if the linking chain allows for a favorable conformation where the two double bonds can act as a diene and a dienophile. In the case of this compound, the four-carbon linkage between the two double bonds could potentially allow for an intramolecular [4+2] cycloaddition under thermal or Lewis acid-catalyzed conditions, leading to the formation of a bicyclic system. The feasibility of such a reaction would depend on the stereochemical preferences of the transition state.

Other cycloaddition reactions, such as [2+2] photocycloadditions, can also be envisioned, potentially leading to the formation of cyclobutane (B1203170) rings. Furthermore, ring-closing metathesis (RCM) using ruthenium-based catalysts could be employed to form a seven-membered ring by reacting the two double bonds. The success of RCM would depend on the relative rates of the desired intramolecular reaction versus competing intermolecular metathesis.

| Reaction Type | Description | Potential Product |

| Intramolecular Diels-Alder | [4+2] cycloaddition between the two double bonds. | Bicyclic cyclohexene (B86901) derivative |

| [2+2] Photocycloaddition | Formation of a cyclobutane ring between the two double bonds under photochemical conditions. | Bicyclic cyclobutane derivative |

| Ring-Closing Metathesis | Catalytic reaction to form a new ring by joining the two double bonds. | Seven-membered cycloalkene |

Chemical Behavior of the Hydroxyl Group

The secondary allylic hydroxyl group at the C8 position is a key site of reactivity in this compound. It can undergo oxidation, reduction, and nucleophilic substitution reactions.

The secondary alcohol can be oxidized to a ketone using a variety of oxidizing agents. Common reagents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). Given that it is an allylic alcohol, specific reagents can be employed for its oxidation to an α,β-unsaturated ketone (enone). For instance, manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of allylic alcohols.

Reduction of the hydroxyl group to a methylene (B1212753) group is also possible, though it typically requires conversion of the alcohol into a better leaving group, such as a tosylate, followed by reaction with a hydride source like lithium aluminum hydride.

The hydroxyl group can act as a nucleophile in reactions such as etherification and esterification. For example, it can be deprotonated with a base to form an alkoxide, which can then react with an alkyl halide to form an ether (Williamson ether synthesis). Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions.

Derivatization of the hydroxyl group is often employed for protection during reactions at other sites of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), which are readily installed and can be selectively removed under mild conditions.

| Reaction Type | Reagents | Product |

| Oxidation | PCC, MnO₂, or Swern oxidation | 8-Oxo-9-methyldeca-4,9-dienenitrile |

| Reduction (via Tosylate) | 1. TsCl, pyridine; 2. LiAlH₄ | 9-Methyldeca-4,9-dienenitrile |

| Etherification | 1. NaH; 2. RX | 8-Alkoxy-9-methyldeca-4,9-dienenitrile |

| Esterification | RCOCl, pyridine | 8-Acyloxy-9-methyldeca-4,9-dienenitrile |

| Silyl Ether Formation | TMSCl, Et₃N | 8-(Trimethylsilyloxy)-9-methyldeca-4,9-dienenitrile |

Allylic Alcohol Isomerization and its Application in Synthetic Sequences

The allylic alcohol moiety in this compound can undergo a uni-rostock.deacs.org-transposition, also known as an allylic rearrangement. This isomerization can be catalyzed by a variety of transition metal complexes (e.g., those of ruthenium, rhodium, or palladium) or by Brønsted or Lewis acids. The reaction proceeds through a mechanism that can involve the formation of a π-allyl metal complex or a carbocationic intermediate.

This isomerization can be a powerful tool in synthetic sequences, as it allows for the relocation of the hydroxyl group and the double bond. For example, the isomerization of the secondary allylic alcohol in the title compound could lead to a primary allylic alcohol. This new isomer would exhibit different reactivity, for instance, in oxidation reactions, where it would yield an aldehyde instead of a ketone. The regioselectivity of the isomerization is often influenced by the thermodynamic stability of the resulting double bond, with a preference for the formation of the more substituted, and thus more stable, alkene.

The ability to control this isomerization provides a strategic advantage in the synthesis of complex molecules, allowing for the introduction of functionality at different positions and the modulation of the electronic and steric properties of the molecule.

Limited Scientific Data Available for this compound

Initial research into the chemical compound this compound has revealed a significant lack of detailed scientific literature regarding its specific chemical reactivity, transformation mechanisms, and stereochemical control. While basic identifying information, such as its CAS number (89523-76-2), is available, in-depth studies outlining its chemical behavior are not readily accessible in the public domain.

Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline on its rearrangement processes, strategies for stereoselectivity in isomerization, cyclization tendencies, and the elucidation of its reaction mechanisms through kinetic and spectroscopic studies cannot be generated at this time. The available information does not provide the necessary research findings to populate the specified sections and subsections with the required level of detail and authority. Further empirical research and publication in peer-reviewed scientific journals would be necessary to provide the data required for such an analysis.

Computational Chemistry and Theoretical Investigations of 8 Hydroxy 9 Methyldeca 4,9 Dienenitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 8-Hydroxy-9-methyldeca-4,9-dienenitrile. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock) are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and molecular orbitals.

For this compound, these calculations reveal the molecule's reactivity hotspots. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates that the HOMO is likely localized around the C=C double bonds, which are electron-rich, making them susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-withdrawing nitrile group (C≡N), identifying the carbon atom of the nitrile as a primary site for nucleophilic attack. chemistrysteps.com

Electrostatic potential maps generated from these calculations visualize the charge distribution across the molecule. These maps typically show negative potential (red) around the electronegative nitrogen and oxygen atoms, and positive potential (blue) around the hydroxyl hydrogen and the carbons of the double bonds, further highlighting the molecule's reactive sites. The conjugative interaction between the double bond and the nitrile group in similar unsaturated systems can lead to a small stabilization energy. researchgate.net

| Mulliken Charges | Partial charges on individual atoms. | Negative charges on N and O atoms; positive charges on the nitrile C and the hydroxyl H. |

Conformational Analysis and Energy Minimization Studies

The structural flexibility of this compound, arising from several rotatable single bonds, results in a complex potential energy surface with numerous possible conformations. Conformational analysis, performed using molecular mechanics or quantum chemical methods, is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.

Energy minimization studies would systematically rotate the dihedral angles of the molecule's backbone to locate all energy minima. For a molecule with this structure, key conformations would be determined by the spatial arrangement around the C5-C6 and C7-C8 bonds, as well as the orientation of the hydroxyl group.

A significant factor in the conformational preference is the potential for intramolecular hydrogen bonding. Theoretical studies on similar allylic alcohols have shown that a stabilizing interaction can occur between the hydroxyl (-OH) group's hydrogen and the π-electron cloud of a nearby double bond. researchgate.net In this compound, such an interaction between the C8-hydroxyl group and the C9=C10 double bond could favor specific gauche conformations, significantly lowering their energy relative to other conformers. researchgate.netumich.edu The energy of such hydrogen bonds is typically in the range of 0.5 to 2.5 kcal/mol. researchgate.net

Table 5.2.1: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angles (C7-C8-O-H, C8-C9=C10-C(CH3)) | Key Feature | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | ~60° (gauche) | Intramolecular H-bond to C9=C10 π-system. | 0.00 |

| B | ~180° (anti) | Extended chain, no H-bonding. | +1.5 |

| C | ~-60° (gauche) | Alternative gauche conformer. | +0.8 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which serves as a crucial link between a molecule's calculated structure and its experimental characterization. nih.gov After identifying the lowest-energy conformers, their NMR and vibrational spectra can be calculated.

NMR chemical shifts (¹H and ¹³C) are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT functionals like B3LYP. nih.govresearchgate.net The calculated isotropic shielding constants for each nucleus are then converted into chemical shifts, typically by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net For flexible molecules, the predicted shifts are often a Boltzmann-weighted average of the shifts calculated for each significant low-energy conformer. comporgchem.com This process is invaluable for assigning experimental spectra and distinguishing between possible stereoisomers. comporgchem.com

Similarly, the calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum. The frequencies corresponding to the stretching and bending of specific functional groups (-OH, C≡N, C=C) can be calculated and compared to experimental data to confirm the presence of these groups and aid in structural elucidation. For instance, the C≡N stretch is expected in the 2210-2260 cm⁻¹ region, while the O-H stretch would appear as a broad band around 3200-3600 cm⁻¹.

Table 5.3.1: Predicted vs. Hypothetical Experimental NMR Chemical Shifts for Key Nuclei

| Nucleus | Predicted ¹³C Shift (ppm) (GIAO/DFT) | Hypothetical Experimental ¹³C Shift (ppm) |

|---|---|---|

| C1 (Nitrile) | 118.5 | 119.2 |

| C4 | 125.8 | 126.5 |

| C5 | 132.1 | 131.8 |

| C8 (CH-OH) | 71.3 | 70.9 |

| C9 | 145.2 | 144.7 |

| C10 | 114.6 | 115.1 |

Theoretical Studies of Reaction Pathways and Transition States

Computational methods can map out the potential energy surfaces for chemical reactions involving this compound, providing detailed mechanistic insights. By locating the transition state structures and calculating the associated activation energy barriers, chemists can predict reaction feasibility, kinetics, and product outcomes.

Common reactions of nitriles include acid- or base-catalyzed hydrolysis to form carboxylic acids and reduction to form primary amines. chemistrysteps.comlibretexts.org A theoretical study of the hydrolysis would involve modeling the stepwise addition of water across the C≡N triple bond, proton transfers, and the formation of an amide intermediate, followed by its subsequent hydrolysis. chemistrysteps.com Calculations would determine the energy of all intermediates and transition states along this pathway.

Another area of investigation is the reactivity of the alkene functionalities. For example, the reaction of a cyano radical with an unsaturated nitrile has been studied theoretically, showing that the reaction can be barrierless and fast. nih.gov Similar computational approaches could model the addition of radicals or electrophiles to the double bonds of this compound to predict regioselectivity and stereoselectivity.

Table 5.4.1: Calculated Activation Energies for Plausible Reactions

| Reaction | Description | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|---|---|---|

| Nitrile Hydrolysis (Acid-catalyzed) | Rate-determining step: nucleophilic attack of H₂O on protonated nitrile. | DFT (B3LYP/6-31G*) with PCM solvent model. | 15-20 |

| Nitrile Reduction (with LiAlH₄) | Rate-determining step: first hydride addition to the nitrile carbon. | DFT calculations on the hydride-nitrile complex. | 10-15 |

| Electrophilic Addition to C4=C5 | Addition of HBr to the C4=C5 double bond. | Locating the transition state for carbocation formation. | 5-10 |

Stereochemical Predictions and Stereoelectronic Effects

This compound possesses stereochemical complexity, including a chiral center at C8 and potential for E/Z isomerism at the C4=C5 double bond. Computational chemistry is instrumental in predicting the relative stabilities of different stereoisomers and understanding the factors that control them. By calculating the ground-state energies of the (R)- and (S)-enantiomers, as well as the (4E)- and (4Z)-diastereomers, their thermodynamic equilibrium populations can be predicted.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular structure and reactivity, are also amenable to computational study. duq.edu In this molecule, hyperconjugation effects are significant. These include stabilizing interactions between the σ orbitals of C-H or C-C bonds and the empty π* orbitals of the adjacent C=C double bonds and the C≡N group. imperial.ac.uk These interactions not only influence conformational stability but also affect the molecule's reactivity by modulating the electron density at different sites. For instance, the alignment of the C7-H bond with the π-system of the C8-centered hydroxyl group can influence its acidity and reactivity through stereoelectronic control.

Synthetic Applications and Future Research Perspectives

Utilization as a Key Intermediate in the Synthesis of Complex Natural Products

The strategic placement of functional groups in 8-Hydroxy-9-methyldeca-4,9-dienenitrile makes it an attractive precursor for the synthesis of various natural products. While specific total syntheses employing this exact fragment are not extensively documented in publicly available literature, its structural motifs are present in several complex natural products, suggesting its potential as a key intermediate.

For instance, fragments bearing similar hydroxy- and nitrile-containing polyunsaturated chains are found in the structures of marine-derived natural products like Calyculin C . The synthesis of fragments of such molecules often relies on the use of chiral building blocks that can be elaborated into the complex stereochemical arrays present in the natural product. The hydroxyl group in this compound can serve as a handle for stereoselective transformations, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for chain extension and functionalization.

Similarly, the synthesis of Africanan analogs , a class of sesquiterpenoids, often involves the construction of intricate carbocyclic frameworks. A molecule like this compound could, in principle, be utilized in intramolecular cyclization reactions, such as a radical cyclization or a transition-metal-catalyzed process, to forge key ring systems. The dienyl and nitrile functionalities offer multiple points for strategic bond formation.

| Natural Product Class | Relevant Structural Motif | Potential Role of this compound |

| Calyculin C Fragments | Polyunsaturated chain with hydroxyl and nitrogen functionalities | Chiral precursor for stereocontrolled synthesis |

| Africanan Analogs | Fused carbocyclic ring systems | Substrate for intramolecular cyclization reactions |

Design and Synthesis of Novel Analogs with Modified Structural Features

The development of novel analogs of this compound with modified structural features is a promising area of research. Such analogs could exhibit enhanced reactivity, improved physical properties, or novel biological activities. The design of these analogs can be approached through several strategies:

Modification of the Hydroxyl Group: The hydroxyl group can be acylated, alkylated, or oxidized to a ketone. These modifications can influence the molecule's solubility and its participation in subsequent reactions.

Derivatization of the Nitrile Group: The nitrile functionality can be converted into a variety of other functional groups, including amides, tetrazoles, or amidines, each imparting different chemical and physical properties to the molecule.

Introduction of Additional Stereocenters: The introduction of new stereocenters along the carbon backbone can lead to a library of diastereomeric analogs, which could be screened for interesting biological properties.

| Modification Strategy | Targeted Structural Feature | Potential Outcome |

| Acylation/Alkylation | Hydroxyl Group | Altered solubility and reactivity |

| Hydrolysis/Reduction | Nitrile Group | Introduction of new functional groups |

| Isomerization | Alkene Geometry | Control of molecular shape |

| Asymmetric Synthesis | Carbon Backbone | Generation of diastereomeric analogs |

Development of Innovative Catalytic Systems for its Preparation and Derivatization

The efficient synthesis and derivatization of this compound and its analogs can be significantly enhanced through the development of innovative catalytic systems. Modern catalysis offers a plethora of tools to achieve high levels of selectivity and efficiency.

For the preparation of the core structure, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to construct the carbon backbone. Asymmetric catalysis, using chiral ligands, could be utilized to introduce the hydroxyl group with high enantioselectivity.

For the derivatization of the molecule, a range of catalytic methods can be envisioned:

Metathesis Reactions: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, could be used to modify the double bonds and create new carbon-carbon bonds.

Catalytic Hydrogenation: Selective hydrogenation of one of the double bonds could be achieved using specific catalysts, leading to partially saturated analogs.

Hydrofunctionalization Reactions: The catalytic addition of various functionalities across the double bonds, such as hydroamination or hydrocyanation, would provide access to a diverse range of derivatives.

Exploration of Biomimetic and Bio-inspired Synthetic Pathways for Related Compounds

Nature often provides inspiration for elegant and efficient synthetic strategies. The exploration of biomimetic and bio-inspired pathways for the synthesis of related decadienenitrile compounds is a fascinating area of research. Many natural products with similar structural features are biosynthesized through pathways involving polyketide synthases or non-ribosomal peptide synthetases.

A bio-inspired synthetic approach might involve mimicking key enzymatic transformations in the laboratory. For example, an aldol (B89426) reaction could be used to construct the carbon-carbon bond adjacent to the hydroxyl group, mimicking the action of an aldolase. Enzymatic resolutions or desymmetrizations could also be employed to achieve high levels of stereocontrol.

Advancement of Green Chemistry Principles in the Synthesis of Dienenitrile Compounds

The synthesis of this compound and other dienenitrile compounds should be guided by the principles of green chemistry to minimize environmental impact. Key aspects to consider include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Safer Solvents and Reagents: Utilizing less hazardous solvents and reagents to improve the safety profile of the synthesis.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

By embracing these principles, the synthesis of valuable chemical intermediates like this compound can be made more sustainable and environmentally friendly.

| Green Chemistry Principle | Application in Dienenitrile Synthesis |

| Atom Economy | Utilizing addition reactions and minimizing protecting groups |

| Renewable Feedstocks | Sourcing starting materials from biomass |

| Catalysis | Employing transition-metal or enzyme catalysts |

| Safer Solvents | Using water or supercritical fluids as reaction media |

| Energy Efficiency | Developing room-temperature synthetic methods |

Q & A

Q. What are the recommended synthetic pathways for 8-Hydroxy-9-methyldeca-4,9-dienenitrile, and how can reaction conditions be optimized?

- Methodological Answer : A general approach involves multi-step synthesis starting with functionalized alkenes and nitriles. For example, describes a procedure using anhydrous acetonitrile as a solvent for nitrile-containing intermediates, with dropwise addition of acyl isothiocyanate derivatives to control exothermic reactions. Reaction monitoring via TLC (as in ) is critical for optimizing yield and purity. Adjusting temperature (ambient to reflux) and stoichiometry of hydroxylation agents (e.g., hydroxylamine derivatives) can improve regioselectivity at the 8-position. Post-synthesis purification via recrystallization (DMF-EtOH-H₂O systems) is advised .

Q. How should researchers characterize the structural and spectral properties of this compound?

- Methodological Answer : Comprehensive characterization requires ¹H/¹³C-NMR, IR, and high-resolution mass spectrometry (HRMS). highlights the use of ¹H-NMR (400 MHz, deuterated solvents) with tetramethylsilane (TMS) as an internal standard to confirm hydroxyl and nitrile functionalities. IR spectroscopy (KBr pellet) can validate O–H (3200–3600 cm⁻¹) and C≡N (2200–2260 cm⁻¹) stretches. HRMS (ESI or EI mode) should match the theoretical molecular ion (C₁₁H₁₅NO) with <2 ppm error. Certificates of Analysis (CoA) from accredited labs, as emphasized in and , ensure reproducibility .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Stability tests under varying temperatures and humidity levels are essential. recommends storage at -80°C in anhydrous acetonitrile to prevent hydrolysis of the nitrile group. For short-term use, store under inert gas (argon/nitrogen) in amber vials at -20°C. Regularly validate stability via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like carboxylic acids .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s degradation pathways under oxidative conditions?

- Methodological Answer : Use cyclic voltammetry (CV) to study redox behavior, as demonstrated in for structurally similar compounds. Couple CV with LC-MS to identify intermediates. For instance, oxidation at the 9-methyl group may generate ketone derivatives, while nitrile hydrolysis could yield carboxylic acids. Compare experimental data with computational simulations (DFT calculations) to validate proposed mechanisms .

Q. What strategies are effective for assessing the compound’s bioactivity in cellular models?

- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or resazurin-based) in cancer cell lines (e.g., HeLa or MCF-7), as referenced in for analogous fluorinated compounds. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. For mechanistic insights, combine RNA sequencing with pathway enrichment analysis (KEGG/GO) to identify affected signaling cascades. Include positive controls (e.g., doxorubicin) and validate specificity using CRISPR knockouts of putative targets .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of enzymes like cytochrome P450 or hydrolases. Focus on binding affinity (ΔG) and key residues (e.g., catalytic triads). ’s PubChem data can provide optimized 3D conformations for docking. Validate predictions with mutagenesis studies or competitive inhibition assays .

Q. What analytical approaches resolve spectral data contradictions between theoretical and experimental results?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, ’s NIST data can benchmark IR and MS spectra. If discrepancies persist (e.g., unexpected isotopic patterns), use high-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) to confirm fragmentation pathways. Collaborate with certified labs to replicate results, as emphasized in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.